molecular formula C14H17NO6 B1671873 Indican CAS No. 487-60-5

Indican

Cat. No. B1671873
CAS RN: 487-60-5
M. Wt: 295.29 g/mol
InChI Key: XVARCVCWNFACQC-RKQHYHRCSA-N
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Description

Indican is a colorless organic compound that is soluble in water and naturally occurs in Indigofera plants . It is a glycoside and a precursor of indigo dye .


Synthesis Analysis

Indican can be produced when bacteria in the intestine act on the amino acid, tryptophan . Most indoles are excreted in the feces, and the remainder is absorbed, metabolized by the liver, and excreted as indican in the urine . A more environmentally friendly method of making and applying indigo dye has been developed that relies on genetically engineered bacteria . This process borrows a chemical switch from nature. Inside plant leaves, the unstable indigo precursor indoxyl is combined with glucose and stored as a colorless molecule called indican .


Molecular Structure Analysis

Indican has a molecular formula of C14H17NO6 . Its average mass is 295.288 Da and its mono-isotopic mass is 295.105591 Da . The structure of Indican includes a total of 40 bonds, with 23 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .


Chemical Reactions Analysis

Common and significant reactions involving indican include the hydrolysis of indican, which yields β-D-glucose and indoxyl . The reaction of indoxyl (indican) with a mild oxidizing agent, such as atmospheric oxygen, yields blue indigo dye . The Heller’s color test for indican in urine reveals the dual function of nitric acid since it can accomplish the synthesis of indigo blue and indigo red, as well as it can degrade them to isatin, depending upon the reaction conditions .


Physical And Chemical Properties Analysis

Indican has a molar mass of 295.291 g·mol−1 . Its melting point is 178 to 180 °C (352 to 356 °F; 451 to 453 K) and it decomposes at this temperature .

Scientific Research Applications

1. Production of Indigo Dye

Indican (indoxyl-β-D-glucoside) is a natural compound used as a precursor for the production of indigo, a historically significant dye. A study by Hwang, Lee, and Kim (2012) focused on the purification and characterization of a β-glucosidase enzyme from Agrobacterium tumefaciens, which hydrolyzes indican to produce indigo. This enzyme showed a higher conversion yield of indican into indigo compared to previously isolated enzymes, indicating its potential for efficient indigo production (Hwang, Lee, & Kim, 2012).

2. Metabolic Studies and Interaction with Other Substances

Lin et al. (2017) investigated the interaction of indican and methotrexate in rats, finding that the major metabolite of indican, indoxyl sulfate, could inhibit renal excretion of methotrexate. This suggests a significant pharmacokinetic interaction between indican and certain drugs, demonstrating the importance of understanding indican's metabolic pathways in medicinal research (Lin et al., 2017).

3. Tissue and Intr

acellular Localization in PlantsResearch by Minami et al. (2000) found that indican accumulates exclusively in the green leaves of the indigo plant and is stored in the vacuole of the cell. The study also detailed the purification and characterization of indican synthase from indigo plants, providing insight into the enzyme responsible for indican synthesis. This information is crucial for understanding the biosynthesis and storage of indican in plants, which could have implications for agricultural and medicinal applications (Minami et al., 2000).

4. Antimicrobial Potential in Various Species

Khanna, Singh, and Vyas (2018) discussed the antimicrobial potential of Tylophora indica, which contains compounds such as indican. The plant shows a range of activities against different bacteria and could be significant in developing natural antimicrobial agents and preserving food. This highlights the broader applications of indican-containing plants in the health and food industry (Khanna, Singh, & Vyas, 2018).

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVARCVCWNFACQC-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903997
Record name Indoxyl beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indican

CAS RN

487-60-5
Record name Indoxyl-β-D-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indican (plant indican)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoxyl beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, 1H-indol-3-yl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name INDICAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N187WK1Y1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indican
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061755
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,250,000
Citations
J Heath - Cómo utilizar la información estadística para entender …, 2012 - academia.edu
Nuestro país ha realizado grandes esfuerzos e invertido cuantiosos recursos para producir cada vez más y mejor información. Se ha incrementado la cobertura geográfica y conceptual …
Number of citations: 176 www.academia.edu
SV Francisco, G Reina - Magna Scientia Advanced …, 2022 - magnascientiapub.com
… from urine indican. This is a follow up of our studies on reaction mechanism, [4-8]. … of indican in urine, as well as its relationship with medical disorders. The detection of indican was …
Number of citations: 17 magnascientiapub.com
E Cassani, M Barichella, R Cancello, F Cavanna… - Parkinsonism & related …, 2015 - Elsevier
… We decided to investigate indican urinary concentrations in a cohort of PD patients. … of indican concentrations were sought by multivariate linear regression analysis. The higher indican …
Number of citations: 102 www.sciencedirect.com
Y Minami, O Nishimura, I Hara-Nishimura… - Plant and cell …, 2000 - academic.oup.com
… Comparisons of the indican content of protoplasts and vacuoles showed that indican was stored only in the vacuole of the cell. Indican content appeared and increased with the …
Number of citations: 63 academic.oup.com
NM Pham, NS Recht, TH Hostetter… - Clinical Journal of the …, 2008 - ncbi.nlm.nih.gov
… In general, however, removal rates for indican and PCS have been considered to reflect the production of these solutes, and we think it most likely that indican and PCS production were …
Number of citations: 109 www.ncbi.nlm.nih.gov
T Maugard, E Enaud, AL Sayette… - Biotechnology …, 2002 - Wiley Online Library
In this article, a HPLC method to identify and quantify the dyes and the indigo precursors produced in Polygonum tinctorium is described. Using this technique, indican has been …
Number of citations: 70 aiche.onlinelibrary.wiley.com
P Zou, HL Koh - … in Mass Spectrometry: An International Journal …, 2007 - Wiley Online Library
… There was almost a 40-fold difference in the concentrations of indican and a 30-fold difference in the concentrations of indirubin among different samples. The concentrations of indican …
MB Delgado-Ramírez - Colombian Journal of Anestesiology, 2013 - scielo.org.co
Los exámenes de Estado de la calidad de la educación superior en Colombia, hoy pruebas SABER PRO, han sido propuestos como instrumentos estandarizados de evaluación …
Number of citations: 13 www.scielo.org.co
Y Minami, T Kanafuji, K Miura - Bioscience, biotechnology, and …, 1996 - academic.oup.com
… indican hydrolytic enzyme, has not been studied yet by biochemical and molecular biological approaches, although there was a report that indican … first approach to indican metabolism. …
Number of citations: 64 academic.oup.com
H Warzecha, A Frank, M Peer… - Plant biotechnology …, 2007 - Wiley Online Library
… with indole led to the generation of indican (3‐hydroxyindole‐β‐d… capable of the formation of indican after indole supplementation, … To evaluate whether indican or even indigo could be …
Number of citations: 57 onlinelibrary.wiley.com

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